Mc-MMAD

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C51H77N7O9S |

|---|---|

分子量 |

964.3 g/mol |

IUPAC 名称 |

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[(4R)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |

InChI |

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34?,35?,37?,38?,39?,44?,45?,46-,47?/m1/s1 |

InChI 键 |

OZUQLKHIIRUJRZ-GXUPLMMYSA-N |

手性 SMILES |

CCC(C)[C@H](C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mc-MMAD: A Potent Component of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

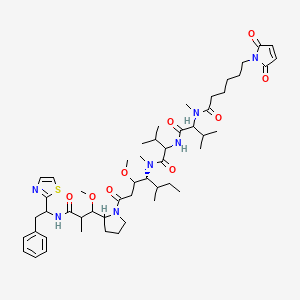

Mc-MMAD is a pivotal drug-linker conjugate employed in the development of next-generation targeted cancer therapies, specifically antibody-drug conjugates (ADCs). It comprises two key components: Monomethylauristatin D (MMAD), a highly potent synthetic antineoplastic agent that functions as a tubulin inhibitor, and a maleimidocaproyl (Mc) linker. This maleimide-containing linker facilitates the covalent attachment of the cytotoxic MMAD payload to monoclonal antibodies (mAbs), enabling the specific delivery of the therapeutic agent to cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in ADC development and cellular assays.

Introduction

Antibody-drug conjugates represent a significant advancement in precision oncology, combining the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy of an ADC is critically dependent on the properties of its constituent parts: the antibody, the linker, and the cytotoxic payload. This compound serves as a state-of-the-art payload-linker system, with MMAD being a member of the auristatin family of dolastatin 10 analogs, renowned for their sub-nanomolar cytotoxic activity. The maleimidocaproyl linker provides a stable connection between the antibody and MMAD, designed to remain intact in circulation and release the active drug upon internalization into the target cancer cell.

Chemical and Physical Properties

This compound is a complex organic molecule with the following key characteristics:

| Property | Value |

| Chemical Name | 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(1S)-1-{[(1S)-1-{--INVALID-LINK--carbamoyl}-2-methylpropyl]carbamoyl}-2-methylpropyl]-N-methylhexanamide[1] |

| Molecular Formula | C₅₁H₇₇N₇O₉S[1][2] |

| Molecular Weight | 964.26 g/mol [1][2] |

| CAS Number | 1401963-15-2[1][2] |

| Appearance | White to off-white solid[3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[3] |

| Storage | Store as a powder at -20°C for long-term stability[1] |

Mechanism of Action: Tubulin Inhibition and Downstream Signaling

The cytotoxic activity of this compound is conferred by its Monomethylauristatin D (MMAD) component, a potent inhibitor of tubulin polymerization.[3][4][5]

Disruption of Microtubule Dynamics

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Microtubules are highly dynamic structures, constantly undergoing phases of polymerization and depolymerization, a process vital for cell division, intracellular transport, and maintenance of cell shape.

MMAD binds to the vinca domain on β-tubulin, interfering with the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately leading to apoptotic cell death.[1]

Signaling Pathways

The inhibition of tubulin polymerization by MMAD triggers a cascade of downstream signaling events culminating in apoptosis.

The process begins with the binding of the this compound-containing ADC to its target antigen on the cancer cell surface, followed by internalization. Inside the cell, the linker is cleaved, releasing active MMAD. The subsequent disruption of microtubule dynamics leads to a prolonged mitotic block. This arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway. Key events include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately executing programmed cell death.

Quantitative Data

While specific IC50 values for MMAD across a wide range of cell lines are not extensively published in readily available literature, its high potency is well-established. For the closely related and widely used auristatin, Monomethylauristatin E (MMAE), extensive cytotoxicity data is available and serves as a strong indicator of the potency of this class of compounds.

| Cell Line | Cancer Type | MMAE IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [5][6] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [5][6] |

| MDA-MB-468 | Breast Cancer | Lower than MDA-MB-453 | [7][8] |

| MDA-MB-453 | Breast Cancer | Higher than MDA-MB-468 | [7][8] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [9] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [9] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [9] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [9] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of the maleimidocaproyl (Mc) linker to the N-terminus of Monomethylauristatin D (MMAD). While a specific, detailed protocol for this compound is not publicly available, the synthesis of the analogous Mc-MMAF provides a representative procedure.

Protocol Outline (adapted from Mc-MMAF synthesis):

-

Activation of Maleimidocaproic Acid: The carboxylic acid of maleimidocaproic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Coupling Reaction: The activated maleimidocaproic acid is reacted with the N-terminal amine of MMAD in an appropriate aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A non-nucleophilic base like diisopropylethylamine (DIEA) is typically added to neutralize any acid formed during the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using column chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the pure this compound.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Conjugation of this compound to an Antibody

The maleimide group of this compound reacts with free thiol groups on a monoclonal antibody to form a stable thioether bond. The most common method involves the reduction of the antibody's interchain disulfide bonds.

Detailed Protocol:

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically a phosphate or borate buffer at a pH between 7.0 and 8.0.

-

Reduction of Disulfide Bonds: A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), is added to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of the reducing agent and the reaction time and temperature are optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Removal of Reducing Agent: The excess reducing agent is removed from the reduced antibody solution, for example, by using a desalting column or through buffer exchange.

-

Conjugation Reaction: A solution of this compound in a co-solvent like DMSO is added to the reduced antibody solution. The maleimide group of this compound reacts with the free thiol groups on the antibody via a Michael addition reaction. The reaction is typically carried out at 4°C for a defined period.

-

Quenching the Reaction: The conjugation reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

-

Purification of the ADC: The resulting ADC is purified to remove unconjugated this compound, quenching reagent, and any aggregated antibody. Size exclusion chromatography (SEC) is a commonly used method for this purpose.

-

Characterization of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), the concentration of the ADC, the level of aggregation, and its binding affinity to the target antigen.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Reagents and Materials:

-

Purified tubulin (>97% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compound (MMAD or this compound) dissolved in DMSO

-

Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor)

-

96-well microplate, clear bottom

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

-

Add the tubulin/GTP solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

Determine the rate of polymerization (Vmax) and the maximum polymer mass for each condition.

-

Calculate the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion

This compound is a highly effective drug-linker conjugate that plays a crucial role in the development of potent and specific antibody-drug conjugates for cancer therapy. Its mechanism of action, centered on the potent inhibition of tubulin polymerization by MMAD, leads to cell cycle arrest and apoptosis in targeted cancer cells. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their ADC programs and to further investigate its biological effects. The continued exploration and optimization of ADCs incorporating advanced components like this compound hold great promise for improving outcomes for cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mc-MMAD Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mc-MMAD is a potent cytotoxic agent utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises Monomethyl Auristatin D (MMAD), a synthetic analog of the natural antimitotic agent dolastatin 10, conjugated to a maleimidocaproyl (Mc) linker. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on the molecular interactions of its active payload, MMAD. It details the inhibition of tubulin polymerization, the resulting cell cycle arrest, and the subsequent induction of apoptosis. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the primary signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

Antibody-Drug Conjugates (ADCs) represent a targeted therapeutic approach designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This compound is a key component in this platform, serving as a payload that is released within the target cell. The maleimidocaproyl (Mc) linker is designed to be stable in circulation and effectively release the active MMAD component upon internalization of the ADC. The core of this compound's cytotoxic activity lies in the mechanism of its active warhead, Monomethyl Auristatin D (MMAD).

Core Mechanism of Action: Tubulin Inhibition

The primary molecular target of MMAD is tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

MMAD acts as a potent inhibitor of tubulin polymerization. It binds to the vinca alkaloid-binding site on β-tubulin, which is located at the interface between two tubulin heterodimers. This binding prevents the assembly of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data on Auristatin Activity

While specific IC50 values for MMAD are not extensively published, data from its close and widely studied analog, Monomethyl Auristatin E (MMAE), provide a strong indication of its potency.

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| MMAE | Cytotoxicity | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [1] |

| MMAE | Cytotoxicity | HEK293 (Kidney) | 4.24 ± 0.37 | [1] |

| MMAE | Cytotoxicity | BxPC-3 (Pancreatic Cancer) | 0.97 ± 0.10 | [2] |

| MMAE | Cytotoxicity | PSN-1 (Pancreatic Cancer) | 0.99 ± 0.09 | [2] |

| MMAE | Cytotoxicity | Capan-1 (Pancreatic Cancer) | 1.10 ± 0.44 | [2] |

| MMAE | Cytotoxicity | Panc-1 (Pancreatic Cancer) | 1.16 ± 0.49 | [2] |

Signaling Pathway of MMAD-Induced Apoptosis

The prolonged G2/M arrest induced by MMAD triggers a signaling cascade that culminates in apoptosis. This pathway involves the activation of the spindle assembly checkpoint (SAC), modulation of Bcl-2 family proteins, and activation of caspases.

Upon internalization of the this compound ADC, the MMAD payload is released and inhibits tubulin polymerization, leading to G2/M arrest. This prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins.[3] This disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of Bax and Bak. These pro-apoptotic proteins induce mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[4][5] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, resulting in apoptosis.[4][6][7]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)

-

Test compound (MMAD) dissolved in an appropriate solvent (e.g., DMSO)

-

Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

Pre-warmed 96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Reconstitute tubulin to 3 mg/mL in G-PEM buffer on ice.

-

Add 10 µL of the test compound at various concentrations (e.g., 0.1 µM to 10 µM) to the wells of the pre-warmed 96-well plate.[8] Include wells for positive and negative controls.

-

Add 100 µL of the reconstituted tubulin solution to each well.[8]

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for one hour.[8]

-

Plot the absorbance against time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound required to reduce the viability of a cell population by 50% (IC50). The MTT assay is a common colorimetric method.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound or free MMAD)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase Activation Assay

This assay measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-9.

Materials:

-

Cells treated with the test compound to induce apoptosis

-

Cell lysis buffer

-

Reaction buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

-

Caspase-9 substrate (e.g., LEHD-pNA or a fluorogenic substrate)

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Treat cells with the test compound for a time course to induce apoptosis.

-

Lyse the cells to release cellular contents, including caspases.

-

Add the cell lysate to a 96-well plate.

-

Add the reaction buffer and the specific caspase substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The signal is proportional to the caspase activity in the sample.

Conclusion

This compound exerts its potent cytotoxic effect through a well-defined mechanism of action centered on the inhibition of tubulin polymerization by its active payload, MMAD. This leads to G2/M cell cycle arrest and the subsequent activation of the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the caspase cascade. The data on the high potency of auristatins, coupled with the targeted delivery mechanism of ADCs, underscores the therapeutic potential of this compound in oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to further elucidate the activity of this compound and develop next-generation targeted cancer therapies.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 6. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Mc-MMAD: A Technical Guide to a Potent Component of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mc-MMAD, or maleimidocaproyl-monomethyl auristatin D, is a pivotal component in the development of next-generation targeted cancer therapies. It is a drug-linker conjugate, combining the potent cytotoxic agent monomethyl auristatin D (MMAD) with a maleimidocaproyl (Mc) linker. This construct is designed for covalent attachment to monoclonal antibodies (mAbs), creating antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs that deliver highly potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

MMAD itself is a synthetic analogue of the natural antineoplastic agent dolastatin 10. Like other members of the auristatin family, MMAD is a highly potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells. The maleimidocaproyl linker provides a stable connection to the antibody via cysteine residues, ensuring that the cytotoxic payload remains attached until the ADC reaches its target. This in-depth guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of this compound.

Discovery and Development

The development of auristatin derivatives like MMAD stems from the initial discovery of dolastatin 10 from the sea hare Dolabella auricularia. While a potent antitumor agent, the natural product's complexity and limited availability prompted the synthesis of more accessible and modifiable analogues. The auristatin family, including MMAE (monomethyl auristatin E) and MMAF (monomethyl auristatin F), has been extensively studied for use in ADCs. The "D" variant, MMAD, represents a specific modification within this potent class of molecules.

The maleimidocaproyl (Mc) linker is a commonly used non-cleavable linker in ADC technology. Its maleimide group reacts specifically with free thiol groups on cysteine residues of a monoclonal antibody, forming a stable thioether bond. The caproyl spacer provides a necessary distance between the antibody and the cytotoxic payload, which can be crucial for efficient conjugation and subsequent biological activity. The combination of the potent auristatin D with the stable Mc linker in this compound creates a drug-linker conjugate with desirable properties for ADC development, including stability in circulation and potent cell-killing activity upon internalization into target cancer cells. One notable application of this compound is its conjugation to an anti-5T4 monoclonal antibody (A1), where approximately four molecules of this compound are attached to each antibody.[1]

Synthesis of this compound

The synthesis of this compound involves the conjugation of the maleimidocaproyl (Mc) linker to the N-terminus of monomethyl auristatin D (MMAD). While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, the general synthetic strategy can be inferred from the synthesis of similar auristatin-linker conjugates, such as Mc-MMAF. The process would logically proceed through the following key steps:

-

Synthesis of Monomethyl Auristatin D (MMAD): This is a complex multi-step organic synthesis process to construct the pentapeptide-like core of the auristatin molecule.

-

Activation of the Maleimidocaproyl Linker: The carboxylic acid group of 6-maleimidohexanoic acid is activated to facilitate amide bond formation. This is typically achieved using standard peptide coupling reagents.

-

Conjugation of the Linker to MMAD: The activated maleimidocaproyl linker is then reacted with the N-terminal amine of MMAD to form a stable amide bond, yielding the final this compound product.

The workflow for the synthesis of this compound can be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is proprietary, a general procedure for the conjugation of a maleimidocaproyl linker to an auristatin analogue can be outlined based on established methods in the field.

General Protocol for the Synthesis of Mc-Auristatin Conjugates:

-

Dissolution of Reagents: Monomethyl auristatin D (MMAD) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). In a separate vessel, 6-maleimidohexanoic acid is dissolved in the same solvent.

-

Activation of the Linker: A peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with a tertiary amine base like diisopropylethylamine (DIPEA), is added to the solution of 6-maleimidohexanoic acid to form the activated ester.

-

Coupling Reaction: The activated linker solution is added to the MMAD solution. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the amide bond between the linker and the N-terminus of MMAD.

-

Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound product.

-

Characterization: The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Mechanism of Action and Signaling Pathways

The cytotoxic activity of this compound is derived from its auristatin D payload. Once an ADC containing this compound binds to its target antigen on the surface of a cancer cell and is internalized, the antibody is degraded in the lysosomes, releasing the this compound. The precise mechanism of release for non-cleavable linkers like Mc is thought to involve the complete proteolytic degradation of the antibody, leaving the cysteine-linker-drug conjugate.

Upon release into the cytoplasm, MMAD binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of downstream events:

-

Mitotic Arrest: The failure to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to cell cycle arrest at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This involves the activation of caspase cascades, leading to programmed cell death.

The inhibition of tubulin polymerization by auristatins can influence several signaling pathways that ultimately converge on apoptosis.

Caption: The signaling pathway initiated by this compound leading to apoptosis.

Quantitative Data

While specific quantitative bioactivity data for free this compound is not widely published, the potency of auristatins is generally in the sub-nanomolar to picomolar range for in vitro cytotoxicity against various cancer cell lines. The efficacy of an ADC is dependent on several factors, including the antibody target, the drug-to-antibody ratio (DAR), and the specific cancer cell line being tested. For context, ADCs containing the related auristatin, MMAE, have demonstrated potent in vitro cytotoxicity. For example, an Erbitux-vc-PAB-MMAE ADC showed significant inhibition of A549 human lung cancer cells.[2] In another study, a cyclo[DKP-isoDGR]-VA-MMAE conjugate exhibited low nanomolar IC50 values in cell viability assays with U87 glioblastoma and M21 melanoma cells.[3]

The following table summarizes the type of quantitative data that would be essential for the characterization of a this compound containing ADC.

| Parameter | Description | Typical Range (for Auristatin ADCs) |

| IC50 (in vitro cytotoxicity) | The concentration of the ADC that inhibits the growth of a cancer cell line by 50%. | Sub-nanomolar to low nanomolar |

| Drug-to-Antibody Ratio (DAR) | The average number of drug-linker molecules conjugated to one antibody. | 2 - 4 |

| Binding Affinity (KD) | The equilibrium dissociation constant, which measures the binding strength of the ADC to its target antigen. | Nanomolar range |

| In vivo Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in animal models treated with the ADC compared to a control group. | Varies depending on the model and dosing |

Conclusion

This compound is a highly potent and clinically relevant drug-linker conjugate that plays a crucial role in the development of antibody-drug conjugates for cancer therapy. Its design, which combines a powerful tubulin inhibitor with a stable linker, allows for the targeted delivery of a cytotoxic payload to tumor cells, offering the potential for improved efficacy and reduced side effects compared to traditional chemotherapy. The continued exploration of auristatin derivatives and linker technologies will undoubtedly lead to the development of even more effective and safer ADCs for the treatment of a wide range of malignancies. Further research into the specific biological activity and signaling pathways of this compound will provide a deeper understanding of its mechanism of action and facilitate the design of novel and more effective cancer therapies.

References

An In-depth Technical Guide to Mc-MMAD Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the identification and validation of the cellular target of Mc-MMAD, a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, presents relevant quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a drug-linker conjugate consisting of the cytotoxic payload Monomethylauristatin D (MMAD) attached to a maleimidocaproyl (Mc) linker. MMAD is a potent synthetic antineoplastic agent derived from dolastatin 10.[1] The "Mc" linker is designed to be attached to a monoclonal antibody (mAb), creating an ADC that can selectively deliver the MMAD payload to target cells.[2]

The primary cellular target of MMAD is tubulin .[3] Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[4]

MMAD exerts its cytotoxic effect by inhibiting tubulin polymerization.[3] By binding to tubulin, MMAD disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[4][5]

Quantitative Data for MMAD and Related Compounds

The following tables summarize key quantitative data for the MMAD payload and the closely related compound, Monomethylauristatin E (MMAE). This data is essential for understanding the potency and binding characteristics of the cytotoxic component of this compound.

Table 1: In Vitro Cytotoxicity of MMAD

| Cell Line | Cancer Type | GI50 (nM) | Assay |

| BT-474 | Breast Carcinoma | 0.12 | MTS Assay |

| MDA-MB-361 | Breast Carcinoma | 0.09 | MTS Assay |

| NCI-N87 | Gastric Carcinoma | 0.3 | MTS Assay |

Data sourced from MedchemExpress product information, citing PMID: 25431858.

Table 2: Tubulin Binding Affinity of MMAE

| Compound | Kd (nM) | Method |

| FITC-MMAE | 291 | Fluorescence Polarization |

Data for the related auristatin, MMAE, is provided as a proxy for MMAD's binding affinity.[6]

Target Identification and Validation Workflow

The process of identifying and validating the target of a novel ADC like a hypothetical this compound conjugate involves a series of in vitro experiments to confirm its mechanism of action.

Caption: A typical workflow for this compound target identification and validation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and validate the target of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound ADC and/or free MMAD

-

Positive control (e.g., Paclitaxel for polymerization promotion)

-

Negative control (e.g., Nocodazole for polymerization inhibition)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Protocol:

-

Prepare a tubulin solution at a final concentration of 3-4 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM. Add glycerol to a final concentration of 10% (v/v).

-

Prepare serial dilutions of this compound ADC or MMAD in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the test compounds and controls.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

-

Plot the change in absorbance over time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of a drug to its target in a cellular context.[7]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound ADC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-

Equipment for heating cells (e.g., PCR cycler)

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibody against tubulin

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Culture the target cells to ~80% confluency.

-

Treat the cells with the desired concentration of this compound ADC or DMSO for a specified time (e.g., 1-4 hours).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-tubulin antibody.

-

A shift in the thermal melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of tubulin.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.[8]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound ADC in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the ADC. Include a vehicle control (medium with no ADC).

-

Incubate the cells for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Signaling Pathway and ADC Internalization

The following diagrams illustrate the key signaling events following tubulin disruption and the general mechanism of ADC internalization and payload release.

Caption: Signaling cascade initiated by this compound-induced tubulin inhibition.

Caption: General mechanism of ADC internalization and payload release.

Conclusion

The identification and validation of the target of this compound relies on a multi-faceted approach that combines biochemical and cell-based assays. The primary target, tubulin, can be confirmed through in vitro polymerization assays, and target engagement within the cellular environment can be validated using techniques like CETSA. Functional validation through cytotoxicity and cell cycle analysis provides crucial information on the ADC's potency and mechanism of action. The detailed protocols and workflows provided in this guide serve as a robust framework for researchers and drug development professionals working with this compound and other auristatin-based ADCs.

References

- 1. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mc-MMAD Antibody-Drug Conjugates: A Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This in-depth technical guide focuses on ADCs utilizing the Mc-MMAD drug-linker technology. This compound consists of monomethyl auristatin D (MMAD), a potent synthetic analog of the marine natural product dolastatin 10, conjugated via a stable maleimidocaproyl (Mc) linker. MMAD exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division, ultimately leading to G2/M phase cell cycle arrest and apoptosis.[1] This review synthesizes available preclinical data on this compound ADCs, providing a detailed overview of their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Concepts of this compound ADCs

The therapeutic strategy of an this compound ADC is predicated on a multi-step process designed to selectively eliminate antigen-expressing cancer cells.

Mechanism of Action:

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[2]

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.

-

Payload Release: Within the lysosome, the linker connecting the antibody and MMAD is cleaved, releasing the active cytotoxic payload into the cytoplasm.

-

Tubulin Inhibition: The released MMAD binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton is highly toxic to rapidly dividing cells.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3]

Quantitative Data Summary

Preclinical studies evaluating this compound ADCs have provided initial data on their anti-cancer activity. The following tables summarize the available quantitative data from a key study by Yang et al., which developed a trastuzumab-based ADC targeting HER2-positive cancer cells with a hydrophilic, polyethylene glycol-containing maleimide-based linker conjugated to MMAD.[4]

| In Vivo Efficacy of Trastuzumab-MMAD ADC | |

| Parameter | Observation |

| Animal Model | Murine HER2+ Ovarian SKOV3 Xenograft |

| Comparator | Trastuzumab-MMAE ADC |

| Outcome | The Trastuzumab-MMAD ADC displayed lower tumor efficacy compared to the Trastuzumab-MMAE ADC.[4] |

Note: Specific quantitative values for tumor growth inhibition were not provided in the available literature.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of auristatin-based ADCs, which are directly applicable to the study of this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for determining the cytotoxic effect of ADCs on cultured cancer cell lines.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of media. Incubate overnight at 37°C with 5% CO2.[5]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody. Add 50 µL of the ADC solutions to the appropriate wells.[5]

-

Incubation: Incubate the plate for 48–144 hours at 37°C.[5]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.[5]

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C.[6]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[6]

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a typical subcutaneous xenograft study to evaluate the in vivo efficacy of an this compound ADC.[3]

Objective: To assess the anti-tumor activity of an this compound ADC in a living organism.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude)

-

Human cancer cell line for implantation (e.g., HER2+ SKOV3)

-

This compound ADC, control antibody, and vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC).

-

Dosing: Administer the ADC and controls intravenously at specified doses and schedules.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration.

-

Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the observed differences.

Visualizations

Signaling Pathway of this compound ADC

Caption: Mechanism of Action of this compound ADC

Experimental Workflow for In Vivo Efficacy Study

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic and antitumor peptides as novel chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Mc-MMAD: A Technical Primer on its Role as an ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Mc-MMAD, a conjugate of the potent microtubule inhibitor Monomethyl Auristatin D (MMAD), is a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides an overview of this compound, its mechanism of action, and a generalized framework for initial proof-of-concept studies. While specific quantitative data from dedicated "this compound" proof-of-concept studies are not publicly available in the provided search results, this document outlines the foundational knowledge and experimental approaches based on its constituent parts and the broader field of ADC research.

Core Concepts: Understanding this compound

This compound is comprised of two key components:

-

MMAD (Monomethyl Auristatin D): A potent synthetic antineoplastic agent. Like other auristatins, MMAD inhibits cell division by blocking the polymerization of tubulin, a crucial component of the cytoskeleton required for mitosis.[1][2][3][4]

-

Mc (Maleimidocaproyl): A linker molecule that facilitates the conjugation of MMAD to a monoclonal antibody. The maleimide group specifically reacts with sulfhydryl groups on the antibody, forming a stable covalent bond.[1]

The combined this compound molecule serves as a "payload" in an ADC. The antibody component of the ADC targets a specific antigen on the surface of cancer cells, delivering the cytotoxic MMAD directly to the tumor site, thereby minimizing systemic toxicity.

Mechanism of Action: A Targeted Approach to Cancer Therapy

The therapeutic action of an ADC utilizing this compound follows a multi-step process, beginning with targeted delivery and culminating in apoptosis of the cancer cell.

Figure 1: Generalized ADC Mechanism of Action.

Hypothetical Experimental Workflow for a Proof-of-Concept Study

A proof-of-concept study for an ADC containing this compound would typically involve a series of in vitro and in vivo experiments to validate its efficacy and safety.

Figure 2: Generalized Proof-of-Concept Workflow.

Experimental Protocols

While specific protocols for a novel this compound-containing ADC would be proprietary, the following are generalized methodologies for the key experiments outlined in the workflow.

In Vitro Protocols

1. ADC Conjugation and Characterization:

-

Objective: To conjugate this compound to the antibody and characterize the resulting ADC.

-

Methodology:

-

Partially reduce the antibody using a reducing agent like TCEP to expose free sulfhydryl groups.

-

Incubate the reduced antibody with a molar excess of this compound.

-

Purify the ADC using size-exclusion chromatography to remove unconjugated payload and linker.

-

Characterize the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

2. Binding Affinity Assays:

-

Objective: To confirm that the conjugation process does not impair the antibody's ability to bind to its target antigen.

-

Methodology (ELISA):

-

Coat a 96-well plate with the target antigen.

-

Add serial dilutions of the ADC and the unconjugated antibody.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

-

Add a substrate that produces a colorimetric or fluorescent signal.

-

Measure the signal to determine the binding affinity (KD).

-

3. Cytotoxicity Assays:

-

Objective: To determine the potency of the ADC in killing target cancer cells.

-

Methodology (MTT Assay):

-

Plate target cells in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free this compound.

-

Incubate for a period of time (e.g., 72-96 hours).

-

Add MTT reagent, which is converted to a colored formazan product by living cells.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

In Vivo Protocols

1. Xenograft Tumor Model Efficacy Studies:

-

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

-

Methodology:

-

Implant human tumor cells (that express the target antigen) subcutaneously into immunodeficient mice.

-

Once tumors reach a certain volume, randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

-

Administer the treatments intravenously.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Quantitative Data Summary

As specific proof-of-concept data for an this compound ADC is not available, the following tables represent the types of quantitative data that would be generated in such a study.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free this compound IC50 (nM) |

| Cell Line A | High | Expected Low Value | Expected High/No Effect | Expected Low Value |

| Cell Line B | Low | Expected Higher Value | Expected High/No Effect | Expected Low Value |

| Cell Line C | Negative | Expected No Effect | Expected No Effect | Expected Low Value |

Table 2: In Vivo Efficacy in Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Expected Increase | 0 |

| Unconjugated Antibody | X | Expected Increase | Expected Low Value |

| ADC | X | Expected Decrease/Stasis | Expected High Value |

| ADC | Y (Higher Dose) | Expected Greater Decrease | Expected Higher Value |

Conclusion

This compound is a promising payload for the development of highly targeted and potent ADCs. While this guide provides a foundational understanding and generalized experimental framework, the successful development of any specific ADC will depend on rigorous preclinical and clinical evaluation. The methodologies and data structures presented here offer a roadmap for researchers and drug development professionals embarking on the initial proof-of-concept studies for novel ADC candidates.

References

The Role of the Mad Family of Proteins in Cellular Processes: A Technical Guide

A Note on Terminology: Initial analysis suggests a potential user query for "Mc-MMAD" may have been a typographical error. Based on the context of cellular processes and signaling pathways, this guide focuses on the Mad family of proteins , a crucial component of the Myc/Max/Mad transcriptional network.

Introduction

The Mad family of proteins are essential regulators of fundamental cellular processes, acting as antagonists to the proliferative functions of the Myc oncoprotein.[1] This family, which includes Mad1, Mxi1 (Mad2), Mad3, and Mad4, are basic helix-loop-helix leucine zipper (bHLH-Zip) transcription factors.[2] They exert their influence by forming heterodimers with the Max protein, leading to the transcriptional repression of genes that are otherwise activated by Myc-Max heterodimers. This dynamic interplay within the Myc/Max/Mad network is a critical determinant of cell fate, governing the balance between cell cycle progression, differentiation, and apoptosis.[3][4] This technical guide provides an in-depth overview of the role of Mad proteins in cellular processes, detailing the underlying molecular mechanisms, relevant quantitative data, and key experimental protocols for their study.

The Myc/Max/Mad Network: A Molecular Switch

The Myc/Max/Mad network functions as a molecular switch that dictates the transcriptional state of a cell.[2] The central component of this network is the Max protein, which can form heterodimers with either Myc or Mad proteins.[5]

-

Myc-Max Heterodimers: These complexes bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, recruiting co-activators such as histone acetyltransferases (HATs) to stimulate gene transcription. This leads to the upregulation of genes involved in cell cycle progression and proliferation.[1][6]

-

Mad-Max Heterodimers: Conversely, when Mad proteins heterodimerize with Max, they also bind to E-box sequences. However, instead of activating transcription, Mad-Max complexes recruit co-repressor complexes, including Sin3 and histone deacetylases (HDACs), to the target gene promoters.[7] This results in chromatin condensation and transcriptional repression, leading to cell cycle arrest and promoting differentiation.[6][8]

The competition between Myc and Mad for dimerization with Max is a key regulatory mechanism. The relative cellular concentrations of Myc and Mad proteins, which are often reciprocally regulated during cellular processes like differentiation, determine the balance between transcriptional activation and repression.[8]

Core Cellular Functions of Mad Proteins

Transcriptional Repression

The primary function of Mad proteins is to act as transcriptional repressors. This is mediated through the recruitment of the Sin3 co-repressor complex.[9] The interaction between Mad1 and Sin3B involves a novel helical fold, where the Sin3 interaction domain (SID) of Mad1 binds to the paired amphipathic helix (PAH) domain of Sin3.[10][11] This interaction is crucial for Mad-mediated repression of Myc target genes.

Cell Cycle Control and Differentiation

By repressing the transcription of genes necessary for cell cycle progression, Mad proteins play a pivotal role in inducing cell cycle arrest, a prerequisite for terminal differentiation. The expression of Mad family members is often upregulated during the differentiation of various cell types, coinciding with a decrease in Myc expression.[8] This switch from Myc-Max to Mad-Max dominance at E-box-containing promoters is a key event in the transition from a proliferative to a differentiated state.

Apoptosis

The role of Mad proteins in apoptosis is complex and can be context-dependent. While Myc overexpression can sensitize cells to apoptosis, Mad1 has been shown to have a pro-apoptotic role during Xenopus intestinal metamorphosis.[12] In this context, Mad1 expression is observed in larval cells undergoing apoptosis, and its knockout leads to reduced programmed cell death.[12] This suggests that in some developmental settings, Mad1-mediated cell cycle exit may be a prelude to apoptosis.

The Role of Mad1 and Mad2 in the Spindle Assembly Checkpoint

Beyond their role in the Myc/Max/Mad network, Mad1 and Mad2 are key components of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[13]

-

Mad1: This protein localizes to unattached kinetochores and acts as a scaffold for the recruitment of Mad2.[14]

-

Mad2: Mad2 can exist in two distinct conformations: an inactive "open" (O-Mad2) and an active "closed" (C-Mad2) state.[15][16] At unattached kinetochores, Mad1 facilitates the conformational change of O-Mad2 to C-Mad2.[3][17] C-Mad2 then binds to and inhibits the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation, thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[15]

Quantitative Data

While extensive qualitative data exists on the interactions within the Myc/Max/Mad network, precise quantitative data such as dissociation constants (Kd) are not always readily available in publicly accessible literature. The following table summarizes available quantitative and semi-quantitative information.

| Interacting Molecules | Interaction Type | Affinity/Kinetic Data | Cellular Context | Reference |

| Myc-Max & Mad-Max with E-box DNA | Protein-DNA | Comparable binding affinities to the E-box sequence. | In vitro and in cells | [18] |

| Mad1-Sin3B | Protein-Protein | Forms a stable complex with a novel helical fold. | In vitro | [10] |

| Mad2-Mad1 & Mad2-Cdc20 | Protein-Protein | Mad2 undergoes a major conformational change upon binding to either partner. | In vitro and in cells | [3] |

| Max-DNA Association Rate | Protein-DNA | k_on = 158 ± 4.4 s⁻¹ | In vitro | [19] |

| Max-DNA complex with Myc/Mad/Max | Protein-Protein-DNA | k_on (Max) = 138 ± 5 s⁻¹, k_on (Myc) = 126 ± 4.1 s⁻¹, k_on (Mad) = 101 ± 4 s⁻¹ | In vitro | [19] |

| Mad1 half-life | Protein stability | t₁/₂ = 15-30 min | Human U937 monocyte cell line | [8] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and interactions involving Mad proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mad family of proteins.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Mad1

This protocol is adapted for the identification of genomic binding sites for Mad1.

1. Cell Cross-linking and Harvesting:

-

Grow cells (e.g., HeLa or a relevant cell line) to ~80-90% confluency.

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

Harvest cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.

2. Cell Lysis and Chromatin Sonication:

-

Resuspend the cell pellet in a cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.

-

Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Na-Deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors).

-

Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.

3. Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with a ChIP-grade anti-Mad1 antibody overnight at 4°C with rotation. An IgG control should be run in parallel.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina).

Co-immunoprecipitation (Co-IP) of Mad1 and Max

This protocol is designed to verify the in vivo interaction between Mad1 and Max.

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Pre-clearing the Lysate:

-

Incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-Mad1 antibody (or anti-Max antibody) overnight at 4°C with gentle rotation. Use a corresponding IgG as a negative control.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

4. Washing:

-

Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.

5. Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Max antibody (if Mad1 was immunoprecipitated) or an anti-Mad1 antibody (if Max was immunoprecipitated) to detect the co-immunoprecipitated protein.

Luciferase Reporter Assay for Mad-mediated Transcriptional Repression

This assay measures the ability of a Mad protein to repress the transcription of a target gene.

1. Plasmid Constructs:

-

Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a minimal promoter and tandem repeats of the E-box sequence.

-

Mad Expression Plasmid: A plasmid for the expression of the Mad protein of interest.

-

Max Expression Plasmid: A plasmid for the expression of the Max protein.

-

Control Plasmid: A plasmid expressing Renilla luciferase, used for normalization of transfection efficiency.

2. Cell Transfection:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with the reporter plasmid, the Mad and Max expression plasmids (or an empty vector control), and the Renilla luciferase control plasmid using a suitable transfection reagent.

3. Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation, wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in cells expressing Mad and Max to the control cells to determine the extent of transcriptional repression.

Conclusion

The Mad family of proteins are indispensable regulators of cellular homeostasis, acting as a counterbalance to the proliferative signals driven by Myc. Their roles in transcriptional repression, cell cycle control, differentiation, and apoptosis are intricately linked through the dynamic Myc/Max/Mad network. Furthermore, the specialized functions of Mad1 and Mad2 in the spindle assembly checkpoint highlight their importance in maintaining genomic stability. The experimental protocols detailed in this guide provide a framework for the continued investigation of these critical cellular regulators, with the ultimate goal of leveraging this knowledge for the development of novel therapeutic strategies in diseases such as cancer where the Myc/Max/Mad network is frequently dysregulated.

References

- 1. Visualization of Myc/Max/Mad Family Dimers and the Competition for Dimerization in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo quantification and perturbation of Myc-Max interactions and the impact on oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mad2 spindle checkpoint protein undergoes similar major conformational changes upon binding to either Mad1 or Cdc20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Myc/Max/Mad network and the transcriptional control of cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. Genomic binding by the Drosophila Myc, Max, Mad/Mnt transcription factor network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A switch from Myc:Max to Mad:Max heterocomplexes accompanies monocyte/macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIN3-dependent transcriptional repression by interaction with the Mad1 DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mad1-Sin3B interaction involves a novel helical fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solution structure of the interacting domains of the Mad-Sin3 complex: implications for recruitment of a chromatin-modifying complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Frontiers | MAD1: Kinetochore Receptors and Catalytic Mechanisms [frontiersin.org]

- 14. Mad1 contribution to spindle assembly checkpoint signalling goes beyond presenting Mad2 at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Mad2 partial unfolding model: regulating mitosis through Mad2 conformational switching - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Mad2 conformational dimer: structure and implications for the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determinants of conformational dimerization of Mad2 and its inhibition by p31comet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and characterization of specific DNA-binding complexes containing members of the Myc/Max/Mad network of transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. KINETIC ANALYSIS OF B/HLH/Z TRANSCRIPTION FACTORS MYC, MAX AND MAD INTERACTION WITH COGNATE DNA - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Mc-MMAD: A Technical Guide for Drug Development Professionals

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mc-MMAD is a pivotal component in the development of next-generation Antibody-Drug Conjugates (ADCs), serving as a potent cytotoxic drug-linker. It combines Monomethyl Auristatin D (MMAD), a powerful anti-mitotic agent, with a stable maleimidocaproyl (Mc) linker. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, application in ADCs, and the methodologies used to evaluate its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.

Core Components and Mechanism of Action

This compound consists of two key functional units:

-

Monomethyl Auristatin D (MMAD): A synthetic analog of the natural product dolastatin 10, MMAD is a highly potent tubulin inhibitor.[1][2] It disrupts cellular mitosis by binding to tubulin and inhibiting its polymerization into microtubules. This leads to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

-

Maleimidocaproyl (Mc) Linker: The "Mc" portion of this compound is a non-cleavable linker. The maleimide group facilitates covalent conjugation to cysteine residues on a monoclonal antibody (mAb). The caproyl spacer provides distance between the antibody and the cytotoxic payload. Being non-cleavable, the linker ensures that the potent MMAD payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity. The release of the active drug occurs upon the degradation of the entire antibody-linker-drug complex within the lysosome of the target cancer cell.

The therapeutic rationale for using this compound in an ADC is to leverage the specificity of a monoclonal antibody to deliver the highly potent MMAD directly to tumor cells that overexpress a specific target antigen, thereby maximizing on-target efficacy while minimizing systemic toxicity.

Preclinical Data Summary: A Representative Example

While comprehensive preclinical data for this compound across various ADC constructs is not extensively available in the public domain, we can infer its potential from the characterization of ADCs utilizing this drug-linker. A representative example is an ADC targeting Trophoblast Glycoprotein (TPBG).

Quantitative Data

No specific quantitative in vitro or in vivo data for an this compound containing ADC was publicly available at the time of this guide's compilation. The following table is a template that researchers can use to structure their findings when evaluating a novel this compound ADC.

| Parameter | Cell Line / Animal Model | Value | Reference |

| In Vitro Cytotoxicity | |||

| IC50 (TPBG-positive cells) | e.g., OVCAR-3 | Data not available | |

| IC50 (TPBG-negative cells) | e.g., MDA-MB-231 | Data not available | |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition (%) | e.g., OVCAR-3 Xenograft | Data not available | |

| Complete Tumor Regression (%) | e.g., OVCAR-3 Xenograft | Data not available | |

| Pharmacokinetics | |||

| ADC Half-life (t½) | e.g., Sprague-Dawley Rat | Data not available | |

| MMAD Half-life (t½) | e.g., Sprague-Dawley Rat | Data not available | |

| Maximum Tolerated Dose (MTD) | e.g., CD-1 Mice | Data not available |

Experimental Protocols

Detailed experimental protocols for a specific this compound-containing ADC are proprietary. However, the following sections outline standard methodologies that are broadly applicable for the synthesis, in vitro evaluation, and in vivo assessment of such ADCs.

Synthesis of this compound Drug-Linker

The synthesis of this compound is a multi-step organic chemistry process. While a detailed, publicly available protocol is not available, it generally involves the following key steps:

-

Synthesis of Monomethyl Auristatin D (MMAD): This is typically achieved through peptide synthesis, either in solution or on a solid phase, involving the coupling of the constituent amino acid and peptide fragments.

-

Activation of the Maleimidocaproyl Linker: The carboxylic acid of 6-maleimidohexanoic acid is activated, often by converting it to an N-hydroxysuccinimide (NHS) ester.

-

Conjugation of MMAD to the Activated Linker: The N-terminus of MMAD is reacted with the activated maleimidocaproyl linker to form the stable amide bond of the this compound drug-linker.

-

Purification: The final this compound product is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic potential of an ADC.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium

-

This compound containing ADC

-

Isotype control ADC (non-binding antibody with the same drug-linker)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the ADC dilutions. Include untreated cells as a control.